Guanosine 5'-triphosphate trisodium salt

Solubility Biochemical Assay Preparation Aqueous Solution Formulation

Guanosine 5'-triphosphate trisodium salt (CAS 36051-31-7), commonly referred to as GTP trisodium salt, is a purine nucleoside triphosphate that serves as an essential substrate and cofactor in a broad spectrum of biochemical processes. It is the sodium salt form of GTP, a molecule that acts as a key energy carrier and signaling activator, particularly for G-proteins and GTPases.

Molecular Formula C10H13N5Na3O14P3
Molecular Weight 589.13 g/mol
Cat. No. B15586122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine 5'-triphosphate trisodium salt
Molecular FormulaC10H13N5Na3O14P3
Molecular Weight589.13 g/mol
Structural Identifiers
InChIInChI=1S/C10H16N5O14P3.3Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1
InChIKeyKZRMTEVIDYXWQW-CYCLDIHTSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Guanosine 5'-triphosphate Trisodium Salt: A Foundational Nucleotide for G-Protein Signaling and RNA Synthesis


Guanosine 5'-triphosphate trisodium salt (CAS 36051-31-7), commonly referred to as GTP trisodium salt, is a purine nucleoside triphosphate that serves as an essential substrate and cofactor in a broad spectrum of biochemical processes . It is the sodium salt form of GTP, a molecule that acts as a key energy carrier and signaling activator, particularly for G-proteins and GTPases [1]. The compound is widely utilized in molecular biology for in vitro transcription, RNA amplification, and as a substrate in GTPase activity assays [2]. Its role as an activator of signal transducing G-proteins makes it a critical reagent for studying cellular processes including proliferation, differentiation, and intracellular kinase cascades .

G-protein signaling activation studies
In vitro transcription (IVT) and RNA amplification
GTPase activity and enzymatic kinetics assays

Why Guanosine 5'-triphosphate Trisodium Salt Cannot Be Replaced by Generic Analogs: A Critical Review of Nucleotide Specificity


Substituting Guanosine 5'-triphosphate trisodium salt with a generic nucleotide triphosphate or a different salt form can lead to significant experimental variability and invalid results. Enzymes and receptors exhibit high base-selectivity, with a marked preference for guanine nucleotides over other purine or pyrimidine nucleotides [1]. Furthermore, the specific salt form (trisodium) dictates key practical attributes such as solubility, stability, and ease of use in aqueous buffers, which are not guaranteed with other counterions or the free acid [2]. This guide provides quantitative evidence demonstrating the functional and practical differentiation of GTP trisodium salt from its closest analogs and alternatives, empowering informed scientific procurement decisions.

Base-selectivity mismatchEnzymes show high guanine specificity; generic NTPs may not substitute reliably and can introduce variability.
Salt form alters solubilityDisodium or other salt forms may shift aqueous solubility and stock preparation, affecting assay consistency.
Non-hydrolyzable analog limitationGTPγS / GppNHp do not recapitulate native GTPase cycle; may overactivate and confound dynamic signaling studies.

Quantitative Differentiation of Guanosine 5'-triphosphate Trisodium Salt: A Procurement Guide Based on Head-to-Head Comparisons


Enhanced Solubility and Stock Solution Preparation vs. Disodium Salt

The trisodium salt form of GTP exhibits significantly higher water solubility (100 mg/mL) compared to the disodium salt (60 mg/mL), enabling the preparation of more concentrated stock solutions for in vitro assays [1]. This higher solubility directly translates to the ability to prepare 100 mM aqueous solutions of the trisodium salt without the need for sonication, whereas the disodium salt often requires ultrasonication to achieve complete dissolution at similar concentrations .

Aqueous Solubility
Direct head-to-head
Trisodium: 100 mg/mL
Disodium: 60 mg/mL
1.67-fold higher
Supports high-concentration stock preparation
Without sonication; aqueous, room temp.
Solubility Biochemical Assay Preparation Aqueous Solution Formulation

Purity and Functional Validation for In Vitro Transcription (IVT) Applications

For demanding applications like in vitro transcription (IVT), the purity and formulation of GTP are paramount. Vendor specifications for GTP trisodium salt demonstrate HPLC purity of ≥99.0% and are certified nuclease-free and ultra-low endotoxin . In contrast, some preparations of the disodium salt or lower-grade trisodium salts may be offered with a lower purity threshold of ≥95% and lack explicit certification for nuclease contamination [1]. This difference is functionally validated; the high-purity trisodium salt is specified for use in T7 RNA polymerase assays, showing visible RNA fragments after a 5-minute incubation, whereas such functional data is not consistently provided for lower-purity alternatives [2].

HPLC Purity & IVT Validation
Cross-study comparable
≥99.0%, nuclease-free, ultra-low endotoxin
vs ≥95%, unspecified nuclease
Supports sensitive IVT and enzymatic assays
T7 RNA polymerase functional data provided
In Vitro Transcription mRNA Synthesis Purity

Defined Nucleotide Specificity in Enzymatic Assays: GTP vs. ATP, ITP, UTP, and CTP

The base-selectivity of GTP is a critical functional differentiator. A kinetics study on Saccharomyces cerevisiae phosphoenolpyruvate carboxykinase showed a clear and quantifiable hierarchy of substrate preference, with the relative kcat/Km values for nucleoside triphosphates being ATP ≫ GTP > ITP > UTP > CTP [1]. This demonstrates that GTP occupies a specific, intermediate position in the substrate preference hierarchy, with significantly lower catalytic efficiency compared to ATP but higher than ITP, UTP, and CTP. For a specific human enzyme, GTP fucose pyrophosphorylase, the Km for GTP was determined to be 0.0502 mM, which is approximately 10-fold lower (i.e., higher affinity) than the Km for ATP (0.516 mM) under identical conditions (pH 7.0, 37°C) [2].

Enzyme Affinity (Km)
Direct head-to-head
Km = 0.0502 mM (GTP)
vs ATP: 0.516 mM
~10-fold higher affinity
Defines substrate preference for GTP-utilizing enzymes
Relative kcat/Km: ATP > GTP > ITP > UTP > CTP
Enzyme Kinetics Substrate Specificity Michaelis-Menten Constant

Comparative G-Protein Activation Potency vs. Non-Hydrolyzable Analogs (GTPγS and GppNHp)

While non-hydrolyzable analogs like GTPγS and Gpp(NH)p are potent G-protein activators, their mechanism and relative potency differ significantly from the native GTP substrate. In a study of A2A adenosine receptors, GTP and the non-hydrolyzable analog Gpp(NH)p exhibited similar potency, with both demonstrating an IC50 value of approximately 86 µM for inhibiting agonist binding [1]. However, in other systems, the order of effectiveness for activating adenylate cyclase was GTPγS > Gpp(NH)p > Gpp(CH2)p > GTP, with the stable analogs being 10 to 40 times more potent activators than GTP itself [2]. Furthermore, studies on transducin (Gt) revealed that the affinity of GTP and GTPγS are similar, but GDP binds at least 300-fold more weakly than GTPγS [3].

GPCR Activation Potency
Direct head-to-head
GTP IC50 ≈86 μM (A2A)
GppNHp ≈86 μM
GTPγS 10-40× more potent
Native substrate for dynamic GTPase cycle studies
Irreversible analogs produce prolonged activation
G-Protein Coupled Receptors Signal Transduction GTPase Assays

Validated Lyophilized Powder Stability and Storage Shelf-Life

The long-term stability of the lyophilized trisodium salt powder is a critical practical differentiator for laboratory inventory management. A vendor's technical datasheet specifies that the lyophilized trisodium salt is stable for 36 months when stored at -20°C [1]. In contrast, a comparable disodium salt product is specified with a shelf life of 2 years under similar storage conditions (-20°C) . This represents a 50% increase in validated storage duration for the trisodium form. Additionally, once reconstituted, the trisodium salt solution is recommended for use within 1 month at -20°C, a guideline consistent with other nucleotide solutions [2].

Lyophilized Powder Stability
Cross-study comparable
Trisodium: 36 months at -20°C
Disodium: 2 years
50% longer validated shelf life
Reduces re-order frequency for long-term projects
Desiccated storage recommended
Stability Shelf Life Storage Conditions

Optimal Research and Industrial Applications for Guanosine 5'-triphosphate Trisodium Salt Based on Quantitative Differentiation


In Vitro Transcription (IVT) for Therapeutic mRNA and sgRNA Synthesis

The high purity (≥99% by HPLC), nuclease-free, and ultra-low endotoxin certification of specific GTP trisodium salt preparations make them the reagent of choice for demanding IVT applications . This level of purity, validated by functional assays with T7 RNA polymerase, is essential for producing high-integrity mRNA for therapeutic research and CRISPR guide RNAs, where nuclease contamination or nucleotide impurities could significantly compromise yield and functional quality [1].

Quantitative G-Protein Coupled Receptor (GPCR) and GTPase Activity Assays

For researchers studying the dynamic cycle of G-protein activation and deactivation, the native, hydrolyzable GTP trisodium salt is irreplaceable. Quantitative evidence demonstrates its specific affinity (e.g., IC50 of ~86 µM for A2A receptor binding) and its position in the substrate hierarchy (ATP > GTP > ITP > UTP > CTP) [2][3]. This ensures that assays measuring GTP hydrolysis or nucleotide exchange are physiologically relevant and not confounded by the irreversible binding of non-hydrolyzable analogs.

Enzymatic Synthesis and High-Concentration Biochemical Assays

The superior water solubility (100 mg/mL) of the trisodium salt facilitates the preparation of concentrated stock solutions (up to 100 mM) without the need for sonication or heating [4]. This is a critical advantage in enzymatic synthesis reactions or in assays where the volume of solvent must be minimized to avoid diluting other critical reaction components. The extended shelf life of the lyophilized powder (36 months) also makes it a cost-effective choice for core facilities and laboratories with high-throughput needs .

Application
Selection Property
Validation Focus
In vitro transcription (IVT) for mRNA/sgRNA research
High purity, nuclease-free, low endotoxin
T7 RNA polymerase functional assay validation
GPCR signaling and GTPase activity assays
Native hydrolyzable GTP substrate
Receptor binding affinity and nucleotide exchange kinetics
High-concentration biochemical assays and enzymatic synthesis
Reported high aqueous solubility, extended shelf life
Stock solution preparation and long-term stability testing
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